molecular formula C16H28F3NSSn B2970802 5-(Tributylstannyl)-2-(trifluoromethyl)thiazole CAS No. 1446443-13-5

5-(Tributylstannyl)-2-(trifluoromethyl)thiazole

Cat. No. B2970802
CAS RN: 1446443-13-5
M. Wt: 442.17
InChI Key: JZYSQEBJVYSYEF-UHFFFAOYSA-N
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Description

5-(Tributylstannyl)-2-(trifluoromethyl)thiazole, also known as Tributyl(thiazol-5-yl)stannane, is a compound with the molecular formula C15H29NSSn . It has a molecular weight of 374.174 g/mol . The IUPAC name for this compound is tributyl (1,3-thiazol-5-yl)stannane .


Synthesis Analysis

The synthesis of compounds similar to 5-(Tributylstannyl)-2-(trifluoromethyl)thiazole often involves the use of trifluoroacetic anhydride in the presence of NEt3 . This method allows for the synthesis of structurally diverse 5-(perfluoroalkyl)isoxazole derivatives .


Molecular Structure Analysis

The molecular structure of 5-(Tributylstannyl)-2-(trifluoromethyl)thiazole is characterized by a thiazole ring attached to a tributylstannyl group and a trifluoromethyl group . Thiazolo[5,4-d]thiazole (TTz) is an organic heterocycle moiety which has previously shown remarkable properties as a conjugated polymer and in solution-based studies .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .

Scientific Research Applications

Reagent for the Preparation of Heteroaryl Compounds

2-Benzyloxymethyl-5-(tributylstannyl)tetrazole, a compound closely related to 5-(Tributylstannyl)-2-(trifluoromethyl)thiazole, serves as a reagent for converting aryl- and heteroaryl-halides into 5-aryl- and 5-heteroaryl-1H-tetrazoles through a copper(I) iodide co-catalyzed Stille palladium-catalyzed cross-coupling reaction. This process achieves yields ranging from 35–93% and allows for the synthesis of electron-neutral and electron-poor substrates (Bookser, 2000).

Building Blocks for Functionalized Thiazoles

2-Substituted 5-acetyl-4-thiazolyl triflates, structurally similar to 5-(Tributylstannyl)-2-(trifluoromethyl)thiazole, are recognized as versatile building blocks for creating functionalized thiazoles. They facilitate the preparation of these thiazoles via palladium-catalyzed cross-coupling reactions with organometallic reagents. This approach enables the synthesis of a variety of thiazoles that are potentially useful in medicinal chemistry and materials science (Arcadi et al., 1999).

Synthesis of Heterocyclic Compounds

Tributyl(3,3,3-trifluoro-1-propynyl)stannane, related to the compound of interest, has been used for the 1,3-dipolar cycloaddition with diazomethane, phenylazide, and acetonitrile oxide. This reaction produces (tributylstannyl)trifluoromethyl-pyrazole, -triazole, and -isoxazole, showcasing the utility of tributylstannyl compounds in synthesizing various heterocyclic compounds that can serve as functional groups or building blocks in organic synthesis (Hanamoto et al., 2004).

Domino Synthesis of Key Intermediates

A one-pot domino synthesis approach has been reported for the synthesis of 5-(trifluoromethyl)-2-thiazolamine, a key intermediate in manufacturing various pharmaceuticals and chemicals. This synthesis pathway highlights the importance of 5-(Tributylstannyl)-2-(trifluoromethyl)thiazole derivatives in the efficient and cost-effective production of important intermediates for further pharmaceutical development (Bao et al., 2016).

Safety and Hazards

5-(Tributylstannyl)-2-(trifluoromethyl)thiazole is classified as harmful if inhaled, harmful in contact with skin, and causes serious eye irritation . It is also harmful if swallowed and may cause skin and respiratory irritation .

Future Directions

The future directions for research on 5-(Tributylstannyl)-2-(trifluoromethyl)thiazole and similar compounds could involve further exploration of their synthesis methods , as well as their potential applications in the field of organic electronics .

properties

IUPAC Name

tributyl-[2-(trifluoromethyl)-1,3-thiazol-5-yl]stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF3NS.3C4H9.Sn/c5-4(6,7)3-8-1-2-9-3;3*1-3-4-2;/h1H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYSQEBJVYSYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28F3NSSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Tributylstannyl)-2-(trifluoromethyl)thiazole

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